Cas no 2639425-35-5 (4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid)

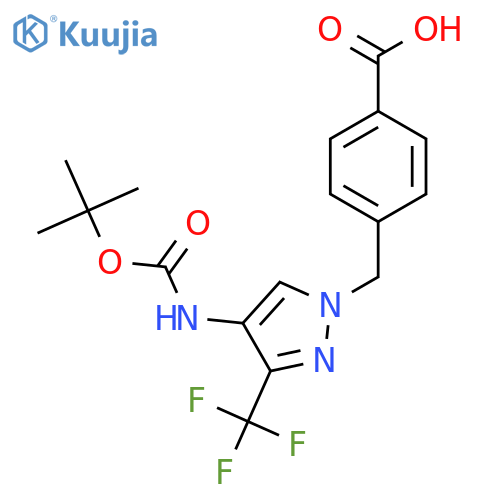

2639425-35-5 structure

商品名:4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid

4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-27723834

- 4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid

- 2639425-35-5

- 4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid

-

- インチ: 1S/C17H18F3N3O4/c1-16(2,3)27-15(26)21-12-9-23(22-13(12)17(18,19)20)8-10-4-6-11(7-5-10)14(24)25/h4-7,9H,8H2,1-3H3,(H,21,26)(H,24,25)

- InChIKey: CDCGQUKOFZRCIZ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CN(CC2C=CC(C(=O)O)=CC=2)N=1)NC(=O)OC(C)(C)C)(F)F

計算された属性

- せいみつぶんしりょう: 385.12494055g/mol

- どういたいしつりょう: 385.12494055g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 27

- 回転可能化学結合数: 6

- 複雑さ: 543

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 93.4Ų

4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27723834-5.0g |

4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid |

2639425-35-5 | 95.0% | 5.0g |

$2732.0 | 2025-03-20 | |

| Enamine | EN300-27723834-1.0g |

4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid |

2639425-35-5 | 95.0% | 1.0g |

$943.0 | 2025-03-20 | |

| Enamine | EN300-27723834-2.5g |

4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid |

2639425-35-5 | 95.0% | 2.5g |

$1848.0 | 2025-03-20 | |

| Enamine | EN300-27723834-10.0g |

4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid |

2639425-35-5 | 95.0% | 10.0g |

$4052.0 | 2025-03-20 | |

| Enamine | EN300-27723834-0.05g |

4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid |

2639425-35-5 | 95.0% | 0.05g |

$792.0 | 2025-03-20 | |

| Enamine | EN300-27723834-0.5g |

4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid |

2639425-35-5 | 95.0% | 0.5g |

$905.0 | 2025-03-20 | |

| Enamine | EN300-27723834-1g |

4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid |

2639425-35-5 | 1g |

$943.0 | 2023-09-10 | ||

| Enamine | EN300-27723834-5g |

4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid |

2639425-35-5 | 5g |

$2732.0 | 2023-09-10 | ||

| Enamine | EN300-27723834-10g |

4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid |

2639425-35-5 | 10g |

$4052.0 | 2023-09-10 | ||

| Enamine | EN300-27723834-0.1g |

4-[(4-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic acid |

2639425-35-5 | 95.0% | 0.1g |

$829.0 | 2025-03-20 |

4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid 関連文献

-

1. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

2639425-35-5 (4-(4-{(tert-butoxy)carbonylamino}-3-(trifluoromethyl)-1H-pyrazol-1-yl)methylbenzoic acid) 関連製品

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量